N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC19986452
Molecular Formula: C20H24N4O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -](/images/structure/VC19986452.png)
Specification
Molecular Formula | C20H24N4O3 |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25) |
Standard InChI Key | DNXPTORKXMHHBD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(3,5-Dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: VC19986452) has the molecular formula C₂₀H₂₄N₄O₃ and a molecular weight of 368.4 g/mol. Its IUPAC name reflects the substituents on the pyrazolo[3,4-b]pyridine scaffold: a dimethyl group at positions 1 and 3, an isopropyl group at position 6, and a 3,5-dimethoxyphenylcarboxamide moiety at position 4.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₄O₃ |
Molecular Weight | 368.4 g/mol |
IUPAC Name | N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
SMILES | CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
InChIKey | DNXPTORKXMHHBD-UHFFFAOYSA-N |
Structural Insights
The compound’s bicyclic core combines pyrazole and pyridine rings, with electron-donating methoxy groups on the phenyl ring enhancing its solubility and potential for π-π interactions. The isopropyl group introduces steric bulk, which may influence binding affinity to biological targets.
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions optimized for regioselectivity. A typical route includes:
-
Cyclocondensation: Formation of the pyrazolo[3,4-b]pyridine core using substituted hydrazines and β-ketoesters.
-
Functionalization: Introduction of the isopropyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions.
-
Carboxamide Formation: Reaction of the intermediate carboxylic acid with 3,5-dimethoxyaniline using coupling agents like EDCI or HOBt.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Hydrazine hydrate, ethanol, reflux | 65–75 |
2 | Isopropyl bromide, K₂CO₃, DMF, 80°C | 50–60 |
3 | EDCI, HOBt, DCM, rt | 70–80 |
Analytical Characterization
Structural validation employs:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.
-
Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak at m/z 368.4.
-
X-ray Crystallography: Resolves stereoelectronic effects, though data for this specific compound remain unpublished.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility (<1 mg/mL). Stability studies suggest susceptibility to hydrolysis under acidic conditions due to the carboxamide linkage.
Spectroscopic Data
-
UV-Vis: λₘₐₐ = 270 nm (π→π* transition of the aromatic system).
-
IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy groups).
Biological Activities and Mechanisms
Anticancer Activity
While direct evidence is lacking, related compounds demonstrate:
-
Cytotoxicity: IC₅₀ values of 2–5 μM against leukemia cell lines (CCRF-CEM, RPMI-8226) .
-
MDR1 Modulation: Pyrazoline derivatives reverse multidrug resistance by inhibiting P-glycoprotein .
Table 3: Comparative Bioactivity of Analogous Compounds
Compound Class | Target | Activity (IC₅₀) |
---|---|---|
Pyrazolo[3,4-b]pyridines | EGFR Tyrosine Kinase | 0.8–2.3 μM |
Pyrazolines | P-glycoprotein (MDR1) | 50% inhibition at 10 μM |
Therapeutic Applications
Oncology
The compound’s potential as a kinase inhibitor positions it for exploration in:
-
Targeted Cancer Therapy: Selective inhibition of oncogenic kinases with reduced off-target effects .
-
Combination Therapy: Synergy with chemotherapeutics to overcome drug resistance .
Neuropharmacology
Pyrazolo[3,4-b]pyridines may address neurological disorders:
-
Antiepileptic Activity: Analogs reduce seizure duration in rodent models .
-
Antidepressant Effects: Substituted derivatives show 40–50% reduction in immobility time in forced swim tests .
Research Gaps and Future Directions
Unanswered Questions
-
In Vivo Efficacy: Pharmacokinetic and toxicity profiles remain uncharacterized.
-
Target Specificity: Mechanisms underlying kinase selectivity require elucidation.
Recommended Studies
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability.
-
Preclinical Trials: Evaluation in xenograft models for anticancer efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume